N-(4-iodophenyl)-3-nitrobenzamide
Description
N-(4-iodophenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group attached to a 4-iodophenylamine moiety. Its molecular formula is C₁₃H₉IN₂O₃, with an average mass of 368.130 g/mol and a monoisotopic mass of 367.965790 g/mol . The compound’s synthesis typically involves coupling reactions between aryl halides and benzamide precursors, as seen in the preparation of hole-transport materials (HTMs) where it serves as a reagent .
Properties
IUPAC Name |
N-(4-iodophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSHPQCVKSOCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-nitrobenzamide typically involves the coupling of 4-iodoaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Coupling Reactions: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Reduction Reactions: N-(4-aminophenyl)-3-nitrobenzamide.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
N-(4-iodophenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can further modulate biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substituent Variations
N-(4-Fluorophenyl)-3-nitrobenzamide and N-(4-Chlorophenyl)-3-nitrobenzamide
- Key Differences : Fluorine and chlorine substituents are smaller and more electronegative than iodine. This reduces lipophilicity (lower logP values) and molecular weight (e.g., fluorine: ~267 g/mol; chlorine: ~283 g/mol vs. iodine: ~368 g/mol).
- Biological Implications: In maleimide derivatives, halogen size (F, Cl, Br, I) showed minimal impact on monoacylglycerol lipase (MGL) inhibition (IC₅₀ ≈ 4–7 μM) . However, in benzamides, iodine’s larger size and polarizability may enhance membrane permeability and target binding due to increased van der Waals interactions.
N-(4-Bromophenyl)-3-nitrobenzamide
Substituent Position Isomers
N-(3-Iodophenyl)-4-nitrobenzamide
- Structural Difference : Iodine at the meta position and nitro at the para position on the benzamide ring.
- The average mass is identical to the target compound (368.130 g/mol), but the monoisotopic mass differs slightly (367.965790 g/mol vs. 367.966 g/mol) .
4-Nitro-N-(3-nitrophenyl)benzamide
- Structural Difference: Contains dual nitro groups (one on the benzamide ring and another on the phenyl ring).
- Impact : Enhanced electron-withdrawing effects increase acidity and reactivity, as demonstrated in its synthesis via 4-nitrobenzoyl chloride and 3-nitroaniline . This contrasts with the single nitro group in the target compound, which may offer better metabolic stability.
Functional Group Modifications
N-(4-Cyanophenyl)-3-nitrobenzamide
- Structural Difference: Cyano group replaces iodine.
- Impact: The cyano group’s strong electron-withdrawing nature increases polarity (average mass: 267.244 g/mol) and may improve solubility in polar solvents. However, reduced lipophilicity could limit blood-brain barrier penetration compared to the iodinated analog .
N-(4-Hydroxyphenyl)-3-nitrobenzamide
- Structural Difference : Hydroxyl group replaces iodine.
- This compound is utilized in phthalazine derivatives for VEGFR-2 inhibition studies, highlighting the role of substituents in modulating biological activity .
Data Tables
Table 1. Comparative Properties of N-(4-iodophenyl)-3-nitrobenzamide and Analogs
Q & A
Q. What are the standard synthetic routes for N-(4-iodophenyl)-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a two-step process:
Nitration : Introduce the nitro group to the benzamide core using mixed acids (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .
Amidation : React 3-nitrobenzoyl chloride with 4-iodoaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to scavenge HCl.
- Optimization :
- Temperature : Maintain ≤25°C during amidation to prevent decomposition.
- Solvent : Use polar aprotic solvents (e.g., DMF) for better solubility of iodinated aryl amines.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Key Peaks :
- Aromatic protons: δ 7.5–8.5 ppm (split due to iodine’s heavy atom effect).
- Amide NH: δ 10.2 ppm (broad, exchangeable with D₂O) .
- Mass Spectrometry (HRMS) :
- Expected [M+H]⁺: m/z 399.97 (C₁₃H₁₀IN₂O₃⁺) .
- IR Spectroscopy :
- Nitro (NO₂) stretch at ~1520 cm⁻¹; amide C=O at ~1680 cm⁻¹ .
Advanced Research Questions
Q. How does the para-iodine substituent influence electronic properties and reactivity compared to bromo/chloro analogs?
Methodological Answer:
- Electronic Effects :
- Iodine : Strong σ-withdrawing but π-donating, creating a polarized aromatic ring. This enhances electrophilic substitution at the meta position relative to the nitro group.
- Comparative Reactivity :
- Nucleophilic Aromatic Substitution (SNAr) : Iodo derivatives react slower than chloro analogs due to larger atomic size but show higher regioselectivity in polar solvents .
- Reduction Potential : The nitro group in iodinated analogs is less electrophilic than in bromo derivatives, requiring harsher reducing agents (e.g., SnCl₂/HCl) .
Q. How can crystallographic data discrepancies be resolved during structural elucidation?
Methodological Answer:
- Common Issues :
- Disorder in Iodine Positions : Heavy atoms like iodine cause electron density smearing.
- Twinned Crystals : Frequent in nitrobenzamides due to planar symmetry.
- Resolution Strategies :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise .
- Refinement Software : SHELXL-2018 for twin refinement (TWIN/BASF commands) and disorder modeling (PART/SUMP restraints) .
- Validation Tools : Check R-factor gaps (Δ < 5%) and PLATON ADDSYM for missed symmetry .
Case Study :
A 2024 study resolved iodine disorder in N-(4-iodophenyl) analogs by refining two-part occupancies (60:40 split), achieving R₁ = 3.2% .
Q. What computational methods predict the biological activity of this compound as a kinase inhibitor?
Methodological Answer:
- Molecular Docking :
- Targets : EGFR kinase (PDB: 1M17) due to nitro group’s affinity for ATP-binding pockets.
- Software : AutoDock Vina with AMBER force fields; score ≤-9 kcal/mol indicates strong binding .
- QSAR Models :
- Descriptors : LogP (2.1), polar surface area (89 Ų), and H-bond acceptors (4) correlate with IC₅₀ values <10 µM in cancer cell lines .
Q. Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Case Example : In vitro IC₅₀ = 2 µM (cancer cells) vs. in vivo ED₅₀ = 50 mg/kg (low efficacy).
- Root Causes :
- Metabolic Instability : Nitro groups are prone to hepatic reduction. Test with liver microsomes (e.g., t₁/₂ < 30 min indicates rapid clearance) .
- Solubility : Low aqueous solubility (<0.1 mg/mL) limits bioavailability. Use PEG-400 co-solvents or prodrug strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
